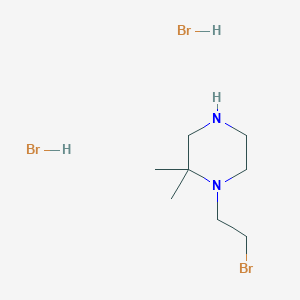

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide

描述

属性

IUPAC Name |

1-(2-bromoethyl)-2,2-dimethylpiperazine;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrN2.2BrH/c1-8(2)7-10-4-6-11(8)5-3-9;;/h10H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGACRXYQXBZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CCBr)C.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide typically involves the following steps:

Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

Industrial Production: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反应分析

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide has several scientific research applications, including:

作用机制

The mechanism of action of 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

相似化合物的比较

1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide can be compared with other similar compounds, such as:

(2-Bromoethyl)benzene: This compound also contains a bromoethyl group but is attached to a benzene ring instead of a piperazine ring.

1-Bromo-2-phenylethane: Similar to (2-Bromoethyl)benzene, this compound features a bromoethyl group attached to an ethane backbone.

2-Phenylethyl bromide: This compound has a bromoethyl group attached to a phenyl ring, making it structurally similar but with different reactivity and applications.

The uniqueness of this compound lies in its piperazine ring structure, which imparts distinct chemical and biological properties compared to other bromoethyl derivatives.

生物活性

1-(2-Bromoethyl)-2,2-dimethylpiperazine dihydrobromide is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H13BrN2

- Molecular Weight : 193.08 g/mol

- CAS Number : 494798-96-8

The compound features a piperazine ring substituted with a bromoethyl group, which is critical for its biological interactions.

This compound exhibits its biological activity primarily through its interaction with various cellular targets. The bromoethyl moiety is known to participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds containing piperazine structures often display significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens has not been extensively documented but is suggested based on the behavior of similar compounds.

Anticancer Properties

Piperazine derivatives have also been evaluated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, indicating a potential for this compound in cancer therapy.

Neuropharmacological Effects

There is emerging evidence suggesting that piperazine derivatives may influence neurotransmitter systems. For instance, some studies have indicated that such compounds can modulate serotonergic and dopaminergic pathways, which could be relevant for developing treatments for neurological disorders.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperazine core enhanced antimicrobial potency, suggesting that similar modifications could be explored for this compound .

- Anticancer Research : In an investigation reported in Cancer Letters, researchers synthesized several piperazine derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that compounds with halogen substitutions exhibited improved anticancer activity compared to their non-halogenated counterparts .

- Neuropharmacological Activity : A recent study focused on the neuropharmacological properties of piperazine derivatives indicated that these compounds could act as serotonin receptor modulators. This property was linked to potential therapeutic applications in treating depression and anxiety disorders .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-bromoethyl)-2,2-dimethylpiperazine dihydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution (SN2) reactions. For example, reacting 2,2-dimethylpiperazine with 1,2-dibromoethane in a polar aprotic solvent (e.g., acetonitrile) under reflux, with K₂CO₃ as a base to deprotonate the piperazine nitrogen. Reaction time (12–24 hours) and stoichiometric control (1:1.2 molar ratio of piperazine:dibromoethane) are critical to minimize di-alkylation byproducts. Post-synthesis, the product is precipitated using HCl and purified via recrystallization in ethanol/water .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at C2 and C6, bromoethyl chain at N1).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M+H⁺ peak at 293.23 g/mol) and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Br .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, receptor isoform expression). Standardize protocols by:

- Using isogenic cell lines to control genetic variability.

- Validating target engagement via competitive binding assays (e.g., radioligand displacement).

- Cross-referencing with structurally similar analogs (e.g., 1-(2-chloroethyl)-2,2-dimethylpiperazine) to identify substituent-specific effects .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with serotonin or dopamine receptors?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using force fields (e.g., CHARMM36) to assess stability of piperazine-ring interactions with transmembrane helices.

- QM/MM Hybrid Methods : Quantify electronic effects of bromine substituents on binding affinity at active sites (e.g., serotonin 5-HT₂A receptor) .

Q. How does the bromine substituent influence structure-activity relationships (SAR) compared to chloro or fluoro analogs?

- Methodological Answer : Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions and prolong receptor residence time. Comparative SAR studies show:

- Binding Affinity : Br > Cl > F in dopamine D₂ receptors due to enhanced van der Waals contacts.

- Metabolic Stability : Fluorinated analogs exhibit faster hepatic clearance (CYP3A4-mediated) .

Q. What strategies mitigate diastereomer formation during synthesis?

- Methodological Answer : The piperazine ring’s symmetry reduces stereochemical complexity, but diastereomers can form during bromoethylation. Mitigation approaches include:

- Using chiral auxiliaries (e.g., (R)-BINOL) to enforce regioselectivity.

- Employing column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for resolution .

Q. How do solid-state vs. solution-phase structural properties impact biological activity?

- Methodological Answer :

- X-ray Crystallography : Reveals conformational rigidity in the solid state (e.g., chair conformation of piperazine).

- Solution NMR : Shows dynamic interconversion between chair and boat conformers, affecting membrane permeability.

- Correlation : Higher conformational flexibility in solution correlates with improved blood-brain barrier penetration .

Data Analysis & Experimental Design

Q. What statistical models are appropriate for analyzing dose-response data in receptor assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀ and efficacy (Emax).

- Two-Way ANOVA : Assess interactions between dose and receptor subtype (e.g., 5-HT₁A vs. 5-HT₂C).

- Bootstrap Resampling : Estimate confidence intervals for small-sample datasets .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl (CF₃) to maintain hydrophobicity while reducing CYP450 susceptibility.

- Deuterium Labeling : Replace β-hydrogens in the ethyl chain to slow oxidative metabolism.

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with optimal LogP (2–4) and topological polar surface area (<90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。